Cas no 854584-01-3 (6-bromo-3,4-dihydro-1H-quinoxalin-2-one)

6-bromo-3,4-dihydro-1H-quinoxalin-2-one structure
854584-01-3 structure
상품 이름:6-bromo-3,4-dihydro-1H-quinoxalin-2-one
CAS 번호:854584-01-3
MF:C8H7BrN2O
메가와트:227.057980775833
MDL:MFCD11036295
CID:844358
PubChem ID:66911307

6-bromo-3,4-dihydro-1H-quinoxalin-2-one 화학적 및 물리적 성질

이름 및 식별자

    • 6-bromo-3,4-dihydro-2(1H)-Quinoxalinone
    • 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-
    • 6-bromo-3,4-dihydro-1H-quinoxalin-2-one
    • 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
    • 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
    • AFHCUZXZHPMRQJ-UHFFFAOYSA-N
    • BDBM50182408
    • SY100547
    • V8102
    • Q27455290
    • 6-Bromo-3,4-dihydro-2(1H)-quinoxalinone (ACI)
    • CHEMBL3818063
    • CS-12591
    • CS-0047641
    • DB-253509
    • EN300-118499
    • AC2129
    • MFCD11036295
    • 854584-01-3
    • DTXSID80736017
    • SCHEMBL1119397
    • AKOS016003826
    • Z1269175847
    • MDL: MFCD11036295
    • 인치: 1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
    • InChIKey: AFHCUZXZHPMRQJ-UHFFFAOYSA-N
    • 미소: O=C1CNC2C(=CC=C(C=2)Br)N1

계산된 속성

  • 정밀분자량: 225.97400
  • 동위원소 질량: 225.97418g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 198
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 41.1
  • 소수점 매개변수 계산 참조값(XlogP): 1.6

실험적 성질

  • 밀도: 1.610±0.06 g/cm3 (20 ºC 760 Torr)
  • PSA: 44.62000
  • LogP: 2.03620

6-bromo-3,4-dihydro-1H-quinoxalin-2-one 보안 정보

6-bromo-3,4-dihydro-1H-quinoxalin-2-one 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-bromo-3,4-dihydro-1H-quinoxalin-2-one 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWL215-1G
6-bromo-3,4-dihydro-1H-quinoxalin-2-one
854584-01-3 95%
1g
¥ 712.00 2023-04-13
Enamine
EN300-118499-0.1g
6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
854584-01-3 95.0%
0.1g
$25.0 2025-02-21
eNovation Chemicals LLC
D618632-5g
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3 95%
5g
$1800 2024-06-05
Enamine
EN300-118499-1.0g
6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
854584-01-3 95.0%
1.0g
$71.0 2025-02-21
abcr
AB527162-1 g
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one; .
854584-01-3
1g
€649.80 2023-07-11
TRC
B293035-300mg
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3
300mg
$ 295.00 2022-06-07
TRC
B293035-30mg
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3
30mg
$ 50.00 2022-06-07
Ambeed
A559320-100mg
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3 98%
100mg
$9.0 2025-02-21
Ambeed
A559320-250mg
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3 98%
250mg
$20.0 2025-02-21
Chemenu
CM142030-5g
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3 95%+
5g
$*** 2023-05-29

6-bromo-3,4-dihydro-1H-quinoxalin-2-one 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Acetic acid ,  Iron ,  Ammonium chloride Solvents: Dimethylformamide ,  Water ;  50 °C
2.1 Reagents: Sodium carbonate ,  Sodium iodide Solvents: Acetonitrile ;  reflux
참조
Heteroatom insertion into 3,4-dihydro-1H-quinolin-2-ones leads to potent and selective inhibitors of human and rat aldosterone synthase
Grombein, Cornelia M.; et al, European Journal of Medicinal Chemistry, 2015, 90, 788-796

합성 방법 2

반응 조건
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol ,  Water ;  rt; 5 h, 80 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
참조
Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors
Xu, Kai-Yan; et al, Bioorganic & Medicinal Chemistry, 2023, 78,

합성 방법 3

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Solvents: Acetonitrile ;  8 h, reflux
참조
An efficient approach to 6,7-disubstituted 2(1H)-quinoxalinones
Li, Xun; et al, Chinese Chemical Letters, 2004, 15(12), 1400-1402

합성 방법 4

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Water ;  12 h, 100 °C
1.2 Reagents: Water
1.3 Reagents: Hydrogen ion ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol ,  Water ;  rt; 5 h, 80 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
참조
Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors
Xu, Kai-Yan; et al, Bioorganic & Medicinal Chemistry, 2023, 78,

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  10 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  rt
2.2 Reagents: Sodium dithionite Solvents: Water ;  rt; overnight, rt
참조
Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors
Yang, Yifei; et al, Bioorganic Chemistry, 2016, 68, 236-244

합성 방법 6

반응 조건
1.1 Solvents: Toluene ;  reflux
2.1 Reagents: Acetic acid ,  Iron ,  Ammonium chloride Solvents: Dimethylformamide ,  Water ;  50 °C
3.1 Reagents: Sodium carbonate ,  Sodium iodide Solvents: Acetonitrile ;  reflux
참조
Heteroatom insertion into 3,4-dihydro-1H-quinolin-2-ones leads to potent and selective inhibitors of human and rat aldosterone synthase
Grombein, Cornelia M.; et al, European Journal of Medicinal Chemistry, 2015, 90, 788-796

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Water ;  rt
1.2 Reagents: Sodium dithionite Solvents: Water ;  rt; overnight, rt
참조
Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors
Yang, Yifei; et al, Bioorganic Chemistry, 2016, 68, 236-244

합성 방법 8

반응 조건
1.1 Reagents: Sulfuric acid ,  Potassium nitrate ;  0 °C → rt; 1 h, rt
2.1 Reagents: Acetic acid ,  Iron Solvents: Dimethylformamide ,  Water ;  15 min, 50 °C
3.1 Reagents: Sodium bicarbonate ,  Sodium iodide Solvents: Acetonitrile ;  8 h, reflux
참조
An efficient approach to 6,7-disubstituted 2(1H)-quinoxalinones
Li, Xun; et al, Chinese Chemical Letters, 2004, 15(12), 1400-1402

합성 방법 9

반응 조건
1.1 Solvents: Toluene ;  1 h, 120 °C
2.1 Reagents: Sulfuric acid ,  Potassium nitrate ;  0 °C → rt; 1 h, rt
3.1 Reagents: Acetic acid ,  Iron Solvents: Dimethylformamide ,  Water ;  15 min, 50 °C
4.1 Reagents: Sodium bicarbonate ,  Sodium iodide Solvents: Acetonitrile ;  8 h, reflux
참조
An efficient approach to 6,7-disubstituted 2(1H)-quinoxalinones
Li, Xun; et al, Chinese Chemical Letters, 2004, 15(12), 1400-1402

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Raw materials

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Preparation Products

추천 기사

추천 공급업체
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
江苏科伦多食品配料有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
江苏科伦多食品配料有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd